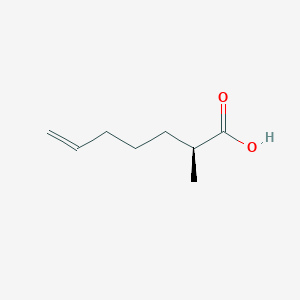
(2S)-2-methylhept-6-enoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methylhept-6-enoic Acid is an organic compound with the molecular formula C8H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of a double bond (alkene) and a carboxylic acid functional group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methylhept-6-enoic Acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 2-methyl-1-heptene.
Hydroboration-Oxidation: The double bond in 2-methyl-1-heptene is subjected to hydroboration-oxidation to introduce a hydroxyl group at the terminal carbon.
Oxidation: The hydroxyl group is then oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Methylhept-6-enoic Acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Ozone (O3) for ozonolysis, potassium permanganate (KMnO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products:
Epoxides: Formed from the oxidation of the double bond.
Alcohols: Formed from the reduction of the carboxylic acid group.
Esters: Formed from the reaction with alcohols.
Scientific Research Applications
(2S)-2-Methylhept-6-enoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-Methylhept-6-enoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The carboxylic acid group can interact with enzymes and receptors, influencing various biochemical pathways.
Pathways Involved: The compound may modulate pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
(2S)-2-Methylhept-6-enoic Acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: (2S)-2-Methylhexanoic Acid, (2S)-2-Methylpentanoic Acid, and (2S)-2-Methylbutanoic Acid.
Uniqueness: The presence of the double bond in this compound provides additional reactivity and versatility in chemical reactions compared to its saturated counterparts.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2S)-2-methylhept-6-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7(2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
IVIKGKAWCGPRBQ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CCCC=C)C(=O)O |
Canonical SMILES |
CC(CCCC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


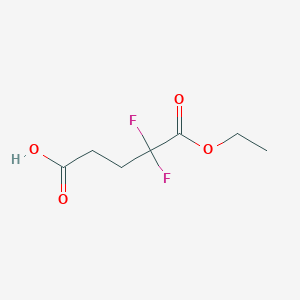
![(2R)-2-[(4R,5R)-5-[(1R)-2-(benzoyloxy)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl benzoate](/img/structure/B12444638.png)
![1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12444652.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B12444674.png)


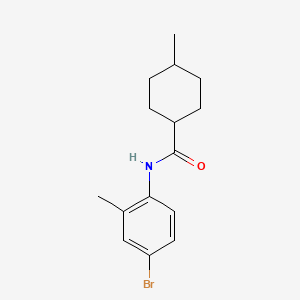
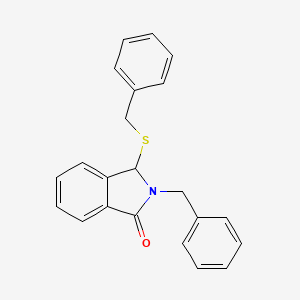
![N'-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B12444709.png)

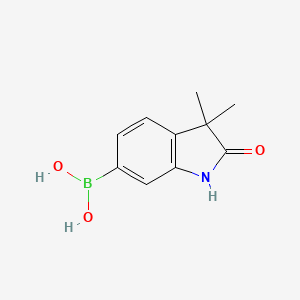
![1-Chloronaphtho[2,1-b]thiophene](/img/structure/B12444717.png)
![5-(3-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12444720.png)
